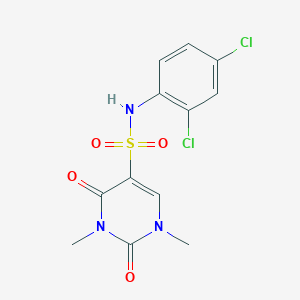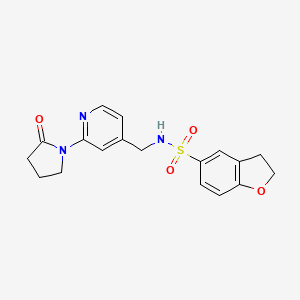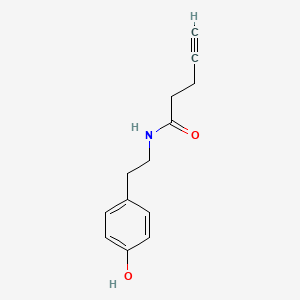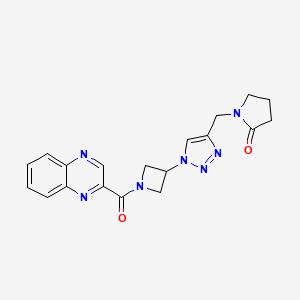![molecular formula C19H22N4O B2929453 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea CAS No. 1396875-35-6](/img/structure/B2929453.png)
1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a complex organic compound with diverse potential applications in scientific research. Known for its unique structure combining a pyrazolopyridine moiety with a tert-butylphenyl group, this compound offers a range of reactivity and stability characteristics, making it of interest to chemists and researchers across multiple fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea typically involves a multi-step process:
Formation of the pyrazolo[1,5-a]pyridine core: : This can be achieved via the reaction of appropriate pyrazole derivatives with pyridine compounds under specific catalytic conditions.
Introduction of the tert-butylphenyl group: : Using methods like Suzuki coupling or Stille coupling, the tert-butylphenyl group is introduced to form the desired substituent.
Urea formation: : The final step involves the reaction of the intermediate with an isocyanate or urea derivative under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up, utilizing continuous flow chemistry techniques to ensure consistency and efficiency. Optimizing reaction conditions such as temperature, pressure, and catalyst concentrations is crucial to achieving high yields and purity.
化学反应分析
Types of Reactions
1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is known to undergo several types of chemical reactions:
Oxidation: : Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Reacts with nucleophiles and electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (mild conditions), potassium permanganate (strong conditions).
Reducing Agents: : Sodium borohydride (moderate conditions), lithium aluminum hydride (strong conditions).
Solvents: : Common solvents used include dichloromethane, toluene, and dimethyl sulfoxide.
Major Products Formed
Depending on the reaction conditions, the major products can vary:
Oxidation: : Formation of corresponding oxides or hydroxylated derivatives.
Reduction: : Reduced forms, including alcohol or amine derivatives.
Substitution: : Various substituted derivatives depending on the nucleophile or electrophile used.
科学研究应用
1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has numerous applications across scientific disciplines:
Chemistry: : Utilized as a reagent or intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential as an enzyme inhibitor or modulator.
Medicine: : Investigated for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: : Used in material science for the development of new polymers or as a stabilizer in chemical formulations.
作用机制
The precise mechanism of action for 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea varies depending on its application. Generally, it may interact with molecular targets such as enzymes or receptors, altering their function or activity. The pathways involved typically include modulation of enzymatic activity, binding to active sites, and inducing conformational changes in biological macromolecules.
相似化合物的比较
Compared to similar compounds, 1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea stands out due to its specific structural features and stability:
Similar Compounds: : Pyrazolopyridine derivatives, phenylurea compounds.
Unique Features: : The combination of pyrazolopyridine and tert-butylphenyl groups offers a unique profile in terms of reactivity and potential biological activity.
Comparison: : Other similar compounds might include variations in substituents or different linking groups, which can result in altered reactivity and application potential.
属性
IUPAC Name |
1-(4-tert-butylphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-19(2,3)15-7-9-16(10-8-15)22-18(24)20-12-14-13-21-23-11-5-4-6-17(14)23/h4-11,13H,12H2,1-3H3,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQWFDFDWHJAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=C3C=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide](/img/structure/B2929370.png)

![N-(2,4-difluorophenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2929372.png)

![3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929376.png)
![(2S)-N-Benzyl-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-methylbutanamide](/img/structure/B2929377.png)


![5-Oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B2929380.png)

![4-Bromophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2929383.png)

![N'3-[6-methyl-4-(trifluoromethyl)-2-pyridyl]-5-chloro-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B2929387.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2929391.png)
